molecular formula C6H8O3 B3121339 Acetylacrylic Acid Methyl Ester CAS No. 2833-24-1

Acetylacrylic Acid Methyl Ester

Cat. No.: B3121339
CAS No.: 2833-24-1
M. Wt: 128.13 g/mol
InChI Key: GLVNZYODMKSEPS-ONEGZZNKSA-N
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Description

Acetylacrylic Acid Methyl Ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is particularly interesting due to its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Acetylacrylic Acid Methyl Ester, similar to acetylsalicylic acid (ASA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes are crucial for the synthesis of prostaglandins and thromboxanes, which play significant roles in inflammation, pain, and fever .

Mode of Action

The compound interacts with its targets by acetylating the hydroxyl of a serine residue in the active site of the COX enzyme . This acetylation results in the irreversible inactivation of the COX enzyme, leading to a decrease in the production of prostaglandins and thromboxanes . This is different from other NSAIDs, which are reversible inhibitors .

Biochemical Pathways

The action of this compound affects the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are key players in inflammation and clotting . This leads to downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

ASA is rapidly absorbed and transformed into its active metabolite, salicylate, in the stomach, intestinal mucosa, blood, and mainly in the liver . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .

Result of Action

The primary result of the action of this compound is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these physiological responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylacrylic Acid Methyl Ester can be synthesized through the esterification of acetylacrylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Acetylacrylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylacrylic Acid Methyl Ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its acetyl group makes it more reactive in certain chemical reactions compared to other esters like methyl acrylate and ethyl acrylate .

Properties

IUPAC Name

methyl (E)-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVNZYODMKSEPS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020437
Record name (E)-3-Acetylacrylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2833-24-1
Record name (E)-3-Acetylacrylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-4-oxopent-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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